"CK2 inhibitor 4 mechanism of action"
"CK2 inhibitor 4 mechanism of action"
An In-depth Technical Guide on the Core Mechanism of Action of the CK2 Inhibitor CX-4945 (Silmitasertib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine protein kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1] The CK2 holoenzyme is a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] Its constitutive activity is a key feature that is believed to contribute to its oncogenic potential.[1] Overexpression of CK2 is a common feature in many cancers, and its dysregulation is linked to the suppression of apoptosis and the promotion of malignant phenotypes, making it an attractive target for cancer therapy.[1][2][3]
CX-4945, also known as Silmitasertib, is a first-in-class, orally bioavailable, potent, and highly selective small-molecule inhibitor of CK2.[4][5][6][7] It was the first CK2 inhibitor to advance into human clinical trials and is currently being investigated for the treatment of various cancers, including cholangiocarcinoma and medulloblastoma, as well as for its potential antiviral properties.[4][8] This technical guide provides a comprehensive overview of the mechanism of action of CX-4945, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: ATP-Competitive Inhibition
CX-4945 functions as an ATP-competitive inhibitor, directly targeting the ATP-binding site of both the CK2α and CK2α' catalytic subunits.[4][5][9][10] This competitive interaction prevents the phosphorylation of CK2's numerous downstream substrates, thereby disrupting multiple pro-survival and oncogenic signaling cascades.[4][5][11] The inhibitor demonstrates high potency and selectivity for CK2.[4][12]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory and cellular activity of CX-4945.
Table 1: In Vitro Inhibitory and Binding Activity of CX-4945
| Target Kinase | Assay Type | Value | Reference |
| CK2 (holoenzyme) | Ki | 0.38 nM | [5][13] |
| CK2α | IC50 | 1 nM | [7][9][12][14] |
| CK2α' | IC50 | 1 nM | [14] |
| FLT3 | IC50 | 35 nM | [12] |
| PIM1 | IC50 | 46 nM | [12] |
| CDK1 | IC50 | 56 nM | [12] |
| DYRK1A | IC50 | 5.2 nM | [15] |
| GSK3β | IC50 | 190 nM | [15][16] |
| DYRK1A | Kd | 1.8 nM | [15][16] |
| GSK3β | Kd | 37.8 nM | [15][16] |
Table 2: Cellular and Anti-Angiogenic Activity of CX-4945
| Activity | Cell Line / Model | Value (IC50 / EC50) | Reference |
| Intracellular CK2 Inhibition | Jurkat cells | 0.1 µM | [9][12] |
| Antiproliferative Activity | Breast Cancer Cell Lines | 1.71 - 20.01 µM | [12] |
| Antiproliferative Activity | Chronic Lymphocytic Leukemia (CLL) cells | < 1 µM | [5] |
| HUVEC Proliferation | HUVEC | 5.5 µM | [12] |
| HUVEC Migration | HUVEC | 2 µM | [12] |
| HUVEC Tube Formation | HUVEC | 4 µM | [12] |
Table 3: In Vivo Antitumor Efficacy of CX-4945 (Xenograft Models)
| Tumor Model | Dosing | Result (Tumor Growth Inhibition) | Reference |
| BT-474 (Breast) | 25 mg/kg, twice daily | 88% TGI | [12] |
| BT-474 (Breast) | 75 mg/kg, twice daily | 97% TGI | [12] |
| BxPC-3 (Pancreatic) | 75 mg/kg, twice daily | 93% TGI | [12] |
| PC3 (Prostate) | 25 mg/kg | 19% TGI | [12] |
| PC3 (Prostate) | 50 mg/kg | 40% TGI | [12] |
| PC3 (Prostate) | 75 mg/kg | 86% TGI | [12] |
Impact on Key Signaling Pathways
CX-4945 exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.
Inhibition of the PI3K/Akt/mTOR Pathway
A primary mechanism of action for CX-4945 is the attenuation of the PI3K/Akt signaling cascade.[6][11] CK2 directly phosphorylates Akt at serine 129 (S129), a phosphorylation event that enhances Akt activity.[6][17] By inhibiting CK2, CX-4945 prevents this phosphorylation, leading to a reduction in the activity of Akt and its downstream effectors.[6][13][17] This results in:
-
Dephosphorylation of Akt: Reduced phosphorylation at S129, as well as the canonical S473 and T308 regulatory sites.[6][18]
-
Cell Cycle Arrest: Increased levels of the cell cycle inhibitors p21 and p27, and reduced phosphorylation of p21 at threonine 145 (T145).[12][18] This can lead to G1 or G2/M cell-cycle arrest depending on the cell type.[12]
-
Inhibition of Translation: Suppression of mTOR signaling, evidenced by reduced phosphorylation of its downstream targets p70S6K and 4E-BP1.[19][20]
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silmitasertib - Wikipedia [en.wikipedia.org]
- 5. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silmitasertib | C19H12ClN3O2 | CID 24748573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. CX-4945: the protein kinase CK2 inhibitor and anti-cancer drug shows anti-fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. AKT/mTOR down-regulation by CX-4945, a CK2 inhibitor, promotes apoptosis in chemorefractory non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
